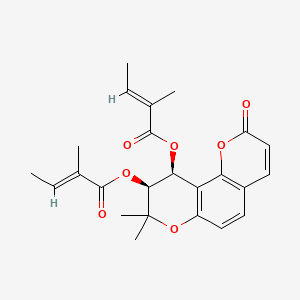

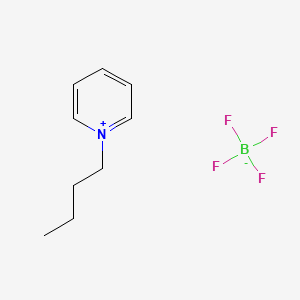

![molecular formula C16H23N3OS B1225232 1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B1225232.png)

1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,6-dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is a member of thioureas.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Structure

1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea derivatives exhibit significant applications as ligands in coordination chemistry. The influence of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions plays a pivotal role in the coordination properties of these ligands. Transition metal complexes bearing these thiourea derivatives have shown promising applications due to their chemical versatility and the ability to determine detailed structural properties, presenting a promising interdisciplinary approach (Saeed, Flörke, & Erben, 2014).

Biological Applications

Thiourea and its derivatives, including the specified compound, are recognized for their versatility across various life-related fields, extending from medicinal applications to chemosensor uses. These compounds, when coordinated with selected metals (Cu, Ag, Au), have demonstrated enhanced activities in pharmaceutical chemistry. Furthermore, due to their biological activity, thiourea derivatives are also employed as chemosensors, aiding in the detection of anions and cations in environmental and biological samples (Khan, Khan, Gul, & Muhammad, 2020).

Detection and Analysis Applications

Chemosensors for Detection of Analytes

Thiourea derivatives are pivotal in the development of chemosensors due to their ability to establish inter- and intramolecular hydrogen bonding. This makes them effective for detecting various environmental pollutants. Recent advances highlight their use as highly sensitive, selective, and simple fluorimetric (turn-off and turn-on) and colorimetric chemosensors. These are utilized for the detection and determination of different types of anions and neutral analytes in biological, environmental, and agricultural samples (Al-Saidi & Khan, 2022).

Gold Leaching in Mining

Despite the instability of thiourea as a reagent, its potential to overcome the limitations of cyanide in gold extraction processes is significant. The operational conditions, chemistry, limitations, and environmental impacts of using thiourea for gold recovery are areas of active research. With controlled conditions like pH, potential, oxidant dosage, and temperature, gold thiourea species can be solubilized and recovered from the leach solution through various methods (Borda & Torres, 2022).

Eigenschaften

Produktname |

1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea |

|---|---|

Molekularformel |

C16H23N3OS |

Molekulargewicht |

305.4 g/mol |

IUPAC-Name |

1-(2,6-dimethylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea |

InChI |

InChI=1S/C16H23N3OS/c1-12-6-3-7-13(2)15(12)18-16(21)17-9-5-11-19-10-4-8-14(19)20/h3,6-7H,4-5,8-11H2,1-2H3,(H2,17,18,21) |

InChI-Schlüssel |

CYMBSIAOCBGUTO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)NC(=S)NCCCN2CCCC2=O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxyphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1225152.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide](/img/structure/B1225157.png)

![N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide](/img/structure/B1225158.png)

![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1225159.png)

![3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid (4-methyl-2-oxo-1-benzopyran-7-yl) ester](/img/structure/B1225160.png)

![5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine](/img/structure/B1225166.png)

![4-[[3-[(4-Chlorophenyl)sulfonylamino]-2-quinoxalinyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1225169.png)

![2-Amino-4-chlorobenzoic acid [2-oxo-2-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)ethyl] ester](/img/structure/B1225171.png)